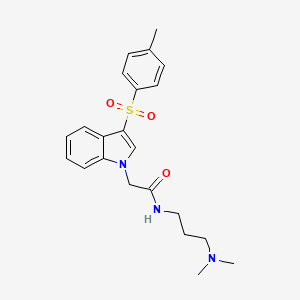

![molecular formula C5H5N5O B2401622 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one CAS No. 136397-31-4](/img/structure/B2401622.png)

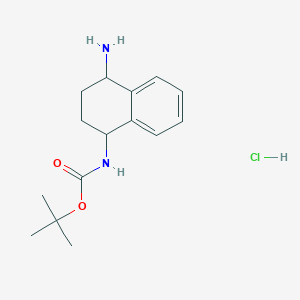

6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one” is a heterocyclic compound . It belongs to the class of pyrazolo[3,4-d]triazines, which are known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]triazines involves various synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The exact synthesis process for “6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one” is not explicitly mentioned in the available literature.Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]triazines are diverse and include electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific reactions for “6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one” are not detailed in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity : 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one analogs demonstrate a broad spectrum of biological activities. These compounds are synthesized through various chemical processes, like one-pot diazotization of amino-1H-pyrazole-4-carbonitriles, and show promise due to their structural relationship to purines (Colomer & Moyano, 2011).

Reactivity and Synthesis Methods : The synthesis and reactivity of these compounds are explored through various methods. For instance, the reactions of 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines with o-amino-phenol hydrochloride produce pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines. These compounds undergo further transformations to produce spiro[benzoxazole-2′(3′H),4(1H)pyrazolo[5,1-c][1,2,4]-triazines], indicating the versatility of these molecules (Kurasawa et al., 1988).

Potential Biologically Active Compounds : Pyrazolo[3,4-d][1,2,3]triazin-4-ones have been noted for their ability to potentially create biologically active compounds. This is attributed to their chemical transformation capabilities, simplicity of synthesis methods, and the potential to influence various biochemical processes (Fedotov & Hotsulia, 2022).

Novel Compounds and Their Applications : The research also delves into the synthesis of novel compounds like 4-aryl-2-ethylthio-7-methyl pyrazolo[1,5-a]-[1,3,5]-triazines, which are obtained through efficient one-step reactions. These novel compounds extend the applicability of the pyrazolo[3,4-d]triazin-4-one class in different scientific areas (Insuasty et al., 2006).

Anticancer and Antimicrobial Potential : Some derivatives of pyrazolo[3,4-d][1,2,3]triazin-4-ones have shown promising results in anticancer and antimicrobial activities. The structural modifications in these compounds contribute significantly to their biological activities, offering potential pathways for developing new therapeutic agents (Othman et al., 2020).

Herbicidal Activity : Certain 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives have been synthesized as candidate herbicides. Their structures have been identified, and they have shown excellent herbicidal activity and strong inhibition against specific enzymes, indicating their potential use in agriculture (Li et al., 2008).

Direcciones Futuras

The future directions for “6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one” could involve further exploration of its potential pharmacological activities, given the known activities of similar compounds . Additionally, more research could be conducted to elucidate its synthesis process, molecular structure, chemical reactions, and physical and chemical properties.

Propiedades

IUPAC Name |

6-methyl-3H-pyrazolo[3,4-d]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c1-10-2-3-4(8-10)6-9-7-5(3)11/h2H,1H3,(H,6,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBAAHKAAPIGBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=O)NN=NC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)

![3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2401553.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2401555.png)

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3,5-dimethyl-1-adamantyl)methanone](/img/structure/B2401556.png)

![4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2401562.png)